molecular formula C16H25N3O3S B5775209 4-[4-(2,4-Dimethylphenyl)piperazin-1-yl]sulfonylmorpholine

4-[4-(2,4-Dimethylphenyl)piperazin-1-yl]sulfonylmorpholine

Cat. No.: B5775209
M. Wt: 339.5 g/mol
InChI Key: XKJLIKWRUUIEEC-UHFFFAOYSA-N
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Description

4-[4-(2,4-Dimethylphenyl)piperazin-1-yl]sulfonylmorpholine is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 4-[4-(2,4-Dimethylphenyl)piperazin-1-yl]sulfonylmorpholine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

4-[4-(2,4-Dimethylphenyl)piperazin-1-yl]sulfonylmorpholine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(2,4-Dimethylphenyl)piperazin-1-yl]sulfonylmorpholine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated pathways .

Comparison with Similar Compounds

4-[4-(2,4-Dimethylphenyl)piperazin-1-yl]sulfonylmorpholine can be compared with other piperazine derivatives, such as:

These compounds share similar structural features and biological activities but differ in their specific applications and pharmacokinetic profiles.

Properties

IUPAC Name

4-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-14-3-4-16(15(2)13-14)17-5-7-18(8-6-17)23(20,21)19-9-11-22-12-10-19/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJLIKWRUUIEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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